![molecular formula C22H38OSi4 B14370420 Diphenyl[tris(trimethylsilyl)methyl]silanol CAS No. 90464-82-7](/img/structure/B14370420.png)
Diphenyl[tris(trimethylsilyl)methyl]silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl[tris(trimethylsilyl)methyl]silanol is a unique organosilicon compound characterized by its bulky trimethylsilyl groups These groups confer significant steric hindrance, making the compound chemically inert and stable under various conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[tris(trimethylsilyl)methyl]silanol typically involves the reaction of diphenylsilanediol with tris(trimethylsilyl)methyl lithium. This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
Diphenyl[tris(trimethylsilyl)methyl]silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.
Substitution: Reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for silylation reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic substrates.
Substitution: Various silylated derivatives.
科学研究应用
Diphenyl[tris(trimethylsilyl)methyl]silanol has a wide range of applications in scientific research:
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
作用机制
The mechanism by which Diphenyl[tris(trimethylsilyl)methyl]silanol exerts its effects involves the generation of silyl radicals. These radicals are highly reactive and can initiate a variety of chemical reactions, including reductions and hydrosilylation. The compound’s bulky trimethylsilyl groups provide steric protection, allowing for selective reactions and minimizing side reactions .
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reducing properties but without the diphenyl groups.
Diphenylsilane: Lacks the bulky trimethylsilyl groups, making it less sterically hindered and more reactive.
Triphenylsilane: Contains phenyl groups instead of trimethylsilyl groups, resulting in different reactivity and applications.
Uniqueness
Diphenyl[tris(trimethylsilyl)methyl]silanol is unique due to its combination of diphenyl and tris(trimethylsilyl)methyl groups. This combination provides both steric hindrance and chemical stability, making it suitable for specific applications where other compounds may not perform as well .
属性
CAS 编号 |
90464-82-7 |
|---|---|
分子式 |
C22H38OSi4 |
分子量 |
430.9 g/mol |
IUPAC 名称 |
hydroxy-diphenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H38OSi4/c1-24(2,3)22(25(4,5)6,26(7,8)9)27(23,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19,23H,1-9H3 |
InChI 键 |
IPOUWUVQLYPBAX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
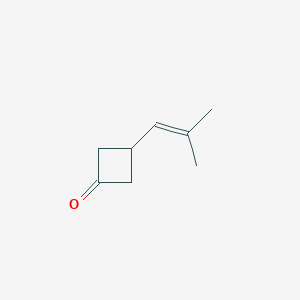
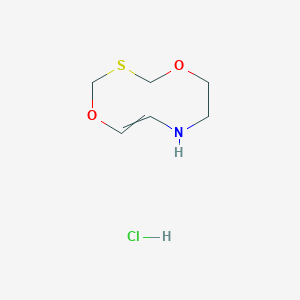
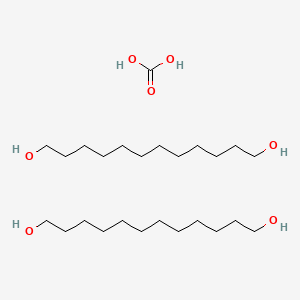
![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)
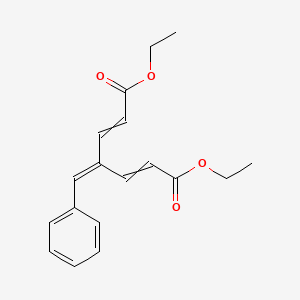
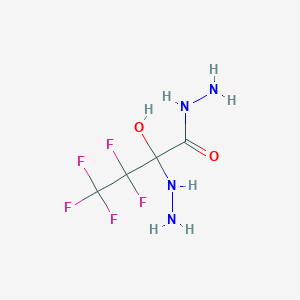
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)

![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
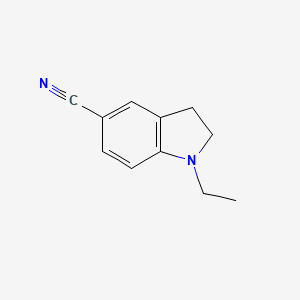
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
